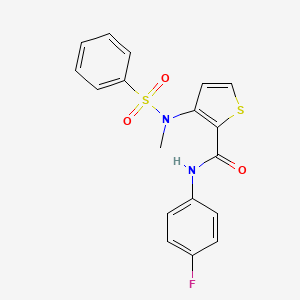
N-(4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H15FN2O3S2 and its molecular weight is 390.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by diverse research findings and case studies.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: C18H16F1N2O4S2
- Molecular Weight: 391.4 g/mol
Structural Representation
The compound features a thiophene core substituted with a fluorophenyl group and a sulfonamide moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds with thiophene structures exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32-64 µg/mL, suggesting moderate to high efficacy against these pathogens .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro assays indicated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was attributed to the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .
Anticancer Properties
Preliminary studies have explored the anticancer effects of this compound on various cancer cell lines. In particular, it exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values of 15 µM and 20 µM, respectively. These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving mitochondrial dysfunction and caspase activation .
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested alongside standard antibiotics. The results showed that while traditional antibiotics like penicillin were effective against Gram-positive bacteria, the thiophene derivative demonstrated broader spectrum activity, including resistance strains .
Case Study 2: Inhibition of Inflammatory Pathways
A recent investigation into the anti-inflammatory properties revealed that treatment with this compound led to a significant reduction in edema in a carrageenan-induced paw edema model in rats. The observed reduction was comparable to that of indomethacin, a standard anti-inflammatory drug .
Case Study 3: Anticancer Activity
A detailed study on its anticancer effects utilized flow cytometry to analyze apoptosis in treated cancer cells. The results indicated increased annexin V staining in treated cells, confirming the induction of apoptosis as a mechanism of action .
Summary of Research Findings
特性
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c1-21(26(23,24)15-5-3-2-4-6-15)16-11-12-25-17(16)18(22)20-14-9-7-13(19)8-10-14/h2-12H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRCVNHTWZKXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













